2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(2-ETHOXYPHENYL)ACETAMIDE is a complex organic compound belonging to the pyrrolo[3,2-d]pyrimidine class This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, and an ethoxyphenylacetamide moiety
Preparation Methods
The synthesis of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(2-ETHOXYPHENYL)ACETAMIDE involves multiple steps. One common synthetic route includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrrolo[3,2-d]pyrimidine core . The reaction conditions typically involve refluxing in solvents such as xylene and the use of bases to facilitate cyclization . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents on the pyrrolo[3,2-d]pyrimidine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(2-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, as an α-amylase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of starch into glucose . This inhibition helps regulate blood glucose levels, making it a potential therapeutic agent for diabetes management. The compound’s structure allows it to form stable complexes with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar compounds to 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(2-ETHOXYPHENYL)ACETAMIDE include other pyrrolo[3,2-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine derivatives: Exhibiting a range of biological activities, including anti-inflammatory and analgesic effects. The uniqueness of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(2-ETHOXYPHENYL)ACETAMIDE lies in its specific structural features, such as the cyclopropyl and ethoxyphenylacetamide groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H24N4O3 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H24N4O3/c1-2-32-21-11-7-6-10-20(21)27-22(30)15-28-14-19(17-8-4-3-5-9-17)23-24(28)25(31)29(16-26-23)18-12-13-18/h3-11,14,16,18H,2,12-13,15H2,1H3,(H,27,30) |
InChI Key |
HHMQHEQSTLMFRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C4CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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